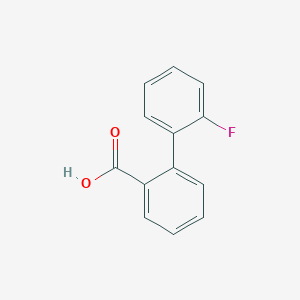

2-(2-fluorophenyl)benzoic Acid

Vue d'ensemble

Description

2-(2-fluorophenyl)benzoic acid is a chemical compound that is part of a broader class of organic compounds known as benzoic acids. These compounds contain a benzoic acid moiety in which the hydrogen atom(s) of the carboxylic acid group is replaced by other substituents. In this case, the substituent is a fluorophenyl group attached at the second position of the benzoic acid ring.

Synthesis Analysis

The synthesis of related compounds has been explored in various studies. For instance, a method for synthesizing 2-(N-phenylamino)benzoic acids using 2-fluorobenzoic acids as starting materials has been reported . This method could potentially be adapted for the synthesis of 2-(2-fluorophenyl)benzoic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives has been extensively studied using various spectroscopic techniques and theoretical calculations. For example, the molecular structure of 2-[(2-hydroxyphenyl) carbonyloxy] benzoic acid was investigated using DFT methods, which could provide insights into the electronic structure and stability of 2-(2-fluorophenyl)benzoic acid . Additionally, the crystal structure of related compounds, such as 2-methoxy-benzoic acid derivatives, has been determined by single-crystal X-ray diffraction, which could help in understanding the solid-state structure of 2-(2-fluorophenyl)benzoic acid .

Chemical Reactions Analysis

The reactivity of benzoic acid derivatives can be influenced by substituents on the aromatic ring. For instance, the presence of a fluorine atom can affect the electronic properties of the molecule and its participation in chemical reactions. The study of fluoro-substituted 2-formylphenylboronic acids provides insights into the influence of fluorine substituents on the properties and tautomeric equilibria of these compounds . This information can be useful in predicting the reactivity of 2-(2-fluorophenyl)benzoic acid in various chemical contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are determined by their molecular structure. The presence of a fluorine atom can significantly alter these properties, such as acidity and reactivity. The pKa values and tautomeric equilibria of fluoro-substituted benzoic acids have been studied, which can provide valuable information about the acid-base behavior of 2-(2-fluorophenyl)benzoic acid . Additionally, the use of 2-fluoro-2-phenylacetic acid as a chiral derivatizing agent highlights the potential of fluorinated benzoic acids in stereochemical analysis .

Applications De Recherche Scientifique

Fluorescein-Based Fluorescence Probes

2-(2-Fluorophenyl)benzoic acid derivatives have been explored in the design of fluorescein-based fluorescence probes. These derivatives help in understanding the fluorescence properties of fluorescein, which is crucial for biological applications. For example, the relationship between fluorescence properties and the molecular orbital levels of benzoic acid moieties has been studied to guide the design of functional fluorescence probes, particularly for detecting specific biomolecules (Tanaka et al., 2001).

Bacterial Growth Inhibitors

Compounds synthesized from benzoic acids, including derivatives of 2-(2-fluorophenyl)benzoic acid, have been investigated for their antibacterial properties. They have shown effectiveness in inhibiting bacterial growth, particularly in targeting enzymes involved in bacterial cell-wall biosynthesis (Wang et al., 2016).

Structure-Metabolism Relationships

Studies on substituted benzoic acids, including 2-(2-fluorophenyl)benzoic acid, provide insights into their metabolism. These studies involve examining molecular properties and monitoring metabolic fates, which is critical in understanding drug metabolism and pharmacokinetics (Ghauri et al., 1992).

Synthesis of New Compounds

2-(2-Fluorophenyl)benzoic acid is used in the synthesis of new chemical compounds, such as 1,3,4-oxadiazole derivatives, with potential biological activities. These synthesized compounds are characterized and evaluated for various activities, including anti-convulsant and anti-inflammatory properties (Bhat et al., 2016).

Detection and Imaging Applications

Derivatives of 2-(2-Fluorophenyl)benzoic acid are used in developing sensors and probes for detecting specific ions or molecules. For instance, they are employed in designing probes for the ratiometric detection of hydrogen sulfide in biological systems (Goswami et al., 2014).

Antimicrobial Agents and Metabolism Studies

The antimicrobial properties and metabolic pathways of compounds derived from 2-(2-Fluorophenyl)benzoic acid have been examined. These studies contribute to the development of new antimicrobial agents and enhance the understanding of their pharmacological profiles (Komurcu et al., 1995).

Advanced Material Applications

2-(2-Fluorophenyl)benzoic acid derivatives are utilized in the synthesis of high-performance polymers and materials with specific properties, such as solubility and thermal stability. These materials find applications in various fields, including engineering plastics and optical devices (Xiao et al., 2003).

Safety And Hazards

Propriétés

IUPAC Name |

2-(2-fluorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO2/c14-12-8-4-3-6-10(12)9-5-1-2-7-11(9)13(15)16/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGATZLSIKFSWDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC=C2F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90408435 | |

| Record name | 2'-Fluoro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-fluorophenyl)benzoic Acid | |

CAS RN |

361-92-2 | |

| Record name | 2'-Fluoro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-Fluorobiphenyl-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1335800.png)

![3-(3-hydroxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B1335803.png)

![N-[1-(4-nitrophenyl)ethyl]acetamide](/img/structure/B1335806.png)

![3-{1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}-1,2-dihydroquinoxalin-2-one](/img/structure/B1335812.png)

![2-[4-(Trifluoromethoxy)phenyl]propanedial](/img/structure/B1335825.png)